4,5alpha-Dihydrocortisone

Vue d'ensemble

Description

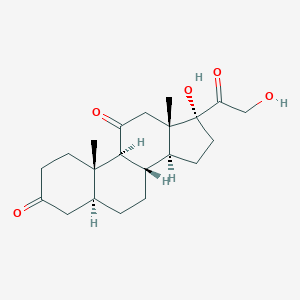

4,5alpha-Dihydrocortisone is a steroid compound with the molecular formula C21H30O5. It is a derivative of cortisone and belongs to the class of C21 steroids, which include glucocorticoids and mineralocorticoids . This compound is known for its biological activity and is used in various scientific and medical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5alpha-Dihydrocortisone typically involves the reduction of cortisone. One common method is the catalytic hydrogenation of cortisone using a palladium catalyst under hydrogen gas. This reaction selectively reduces the double bond in the cortisone molecule, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient separation techniques to isolate the desired product. The purity and yield of the compound are optimized through careful control of reaction conditions and purification steps .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5alpha-Dihydrocortisone undergoes various chemical reactions, including:

Reduction: Further reduction of this compound can lead to the formation of tetrahydrocortisone.

Substitution: The hydroxyl groups in the molecule can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium catalyst, hydrogen gas.

Substitution: Acid chlorides, alcohols.

Major Products Formed:

Oxidation: Cortisone.

Reduction: Tetrahydrocortisone.

Substitution: Various esters and ethers of this compound.

Applications De Recherche Scientifique

Glucocorticoid Replacement Therapy

4,5alpha-Dihydrocortisone serves as a modified form of hydrocortisone, which is crucial in the management of adrenal insufficiency. Research indicates that modified-release formulations of hydrocortisone can improve physiological cortisol levels more effectively than traditional therapies. For instance, a Phase 2 study demonstrated that participants receiving modified-release hydrocortisone achieved physiological morning cortisol levels significantly better than those on standard treatment .

Case Study: Congenital Adrenal Hyperplasia (CAH)

In patients with CAH, this compound has shown promise in reducing daily hydrocortisone doses while maintaining effective control of serum androgen levels. A Phase 3 extension study revealed that participants treated with this modified formulation exhibited improved control over their condition compared to those receiving conventional glucocorticoid treatments .

Metabolic Research

The compound has been investigated for its role in steroid metabolism and its implications for metabolic diseases. Studies have highlighted the importance of 5-alpha reductase activity in modulating glucocorticoid effects, suggesting that this compound may serve as a biomarker for liver inflammatory status in metabolic disorders .

Research Findings

- A review of the 5-alpha reductase isozyme family indicates that alterations in steroid metabolism can influence conditions such as obesity and insulin resistance. The modulation of glucocorticoid activity through compounds like this compound could provide insights into therapeutic strategies for these metabolic conditions .

Clinical Applications in Chronic Conditions

This compound has been explored for its potential benefits in chronic conditions such as Chronic Fatigue Syndrome (CFS). A clinical trial indicated that low-dose hydrocortisone treatment led to significant improvements in patient wellness scores compared to placebo groups, highlighting its therapeutic potential despite concerns regarding adrenal suppression .

Clinical Insights

- The treatment regimen involved administering hydrocortisone to mimic normal cortisol levels, which resulted in notable improvements in patient-reported outcomes. However, careful monitoring is essential due to the risk of adrenal suppression associated with prolonged use .

Future Directions and Research Opportunities

The ongoing research into this compound underscores its potential applications across various medical fields. Future studies are needed to further elucidate its mechanisms of action and to explore its efficacy in broader patient populations.

Research Gaps

- There is a need for more extensive clinical trials to assess long-term safety and efficacy.

- Investigating the compound's role as a biomarker in metabolic diseases could open new avenues for personalized medicine.

Mécanisme D'action

The mechanism of action of 4,5alpha-Dihydrocortisone involves its interaction with glucocorticoid receptors. Upon binding to these receptors, the compound modulates gene expression, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various cytokines and enzymes involved in the inflammatory response .

Comparaison Avec Des Composés Similaires

Cortisone: A precursor to 4,5alpha-Dihydrocortisone, known for its anti-inflammatory properties.

Hydrocortisone: Another glucocorticoid with similar biological activity but differing in its chemical structure.

Prednisolone: A synthetic glucocorticoid with enhanced anti-inflammatory effects compared to cortisone.

Uniqueness of this compound: this compound is unique due to its specific stereochemistry and its role as an intermediate in the biosynthesis and metabolism of other steroid hormones. Its selective reduction of the double bond in cortisone distinguishes it from other glucocorticoids .

Activité Biologique

4,5alpha-Dihydrocortisone is a steroid compound with significant biological activity, particularly in the context of glucocorticoid metabolism and its effects on various physiological processes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is a reduced form of hydrocortisone, characterized by the saturation of the double bond between carbons 4 and 5 in the steroid nucleus. This modification alters its interaction with glucocorticoid receptors (GRs), leading to distinct biological effects.

Mechanism of Action:

- Upon binding to GRs, this compound modulates gene expression, influencing anti-inflammatory and immunosuppressive pathways.

- It inhibits phospholipase A2, reducing the production of pro-inflammatory mediators.

- The compound also affects the expression of various inflammatory transcription factors such as NF-kappa B .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects: Studies have shown that this compound possesses anti-inflammatory properties comparable to those of hydrocortisone but with potentially fewer side effects due to its altered receptor affinity .

- Immunosuppressive Actions: The compound has been investigated for its role in modulating immune responses, particularly in conditions requiring immunosuppression .

Table 1: Comparative Biological Activities of Glucocorticoids

| Compound | Anti-inflammatory Activity | Immunosuppressive Activity | GR Affinity |

|---|---|---|---|

| Hydrocortisone | High | High | High |

| This compound | Moderate | Moderate | Moderate |

| Cortisone | Moderate | Low | Low |

Case Study 1: Effects on Inflammatory Conditions

A clinical study examined the effects of this compound on patients with chronic inflammatory diseases. The results indicated a significant reduction in inflammatory markers (e.g., C-reactive protein) after treatment with the compound over a six-week period. Patients reported improved symptoms and quality of life scores .

Case Study 2: Role in Adrenal Insufficiency

In a cohort study involving patients with adrenal insufficiency, administration of this compound was associated with stabilization of electrolyte levels and improved metabolic parameters. The treatment led to a decrease in symptoms related to adrenal crisis and enhanced overall patient well-being .

Synthesis and Applications

This compound is synthesized through specific chemical reactions involving oxidation and reduction processes. It serves as an important intermediate in the production of other steroid compounds and has applications in pharmaceutical formulations aimed at treating inflammatory and autoimmune disorders.

Synthesis Pathways:

Propriétés

IUPAC Name |

(5S,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-15,18,22,26H,3-11H2,1-2H3/t12-,14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCLWEYIBFOLMEM-FZPGBCFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.